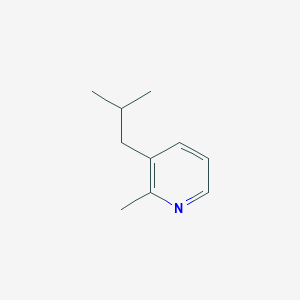

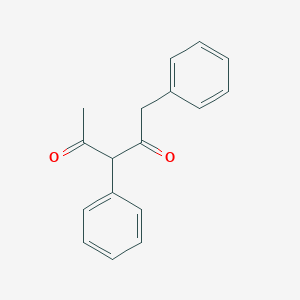

1,3-Diphenyl-2,4-pentanedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Diphenyl-2,4-pentanedione (DPD) is a yellow crystalline powder with a chemical formula of C17H14O2. It is commonly used as a chelating agent and is known for its ability to form complexes with various metals. DPD is widely used in scientific research due to its unique properties and applications.

Mechanism Of Action

1,3-Diphenyl-2,4-pentanedione forms complexes with metal ions through the formation of a chelate ring. The chelate ring is formed when the 1,3-Diphenyl-2,4-pentanedione molecule binds to the metal ion through two or more coordination sites. The formation of the chelate ring stabilizes the metal ion and prevents it from reacting with other species.

Biochemical And Physiological Effects

1,3-Diphenyl-2,4-pentanedione has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals. 1,3-Diphenyl-2,4-pentanedione has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues. Additionally, 1,3-Diphenyl-2,4-pentanedione has been shown to have neuroprotective properties and can protect neurons from damage.

Advantages And Limitations For Lab Experiments

1,3-Diphenyl-2,4-pentanedione is a versatile chelating agent that can form complexes with various metal ions. It is commonly used in analytical chemistry to determine the concentration of metal ions in a sample. However, 1,3-Diphenyl-2,4-pentanedione has some limitations in lab experiments. It can only form complexes with metal ions that have a certain coordination number and geometry. Additionally, 1,3-Diphenyl-2,4-pentanedione can form complexes with other species, such as amino acids, which can interfere with the analysis of metal ions.

Future Directions

There are many future directions for the use of 1,3-Diphenyl-2,4-pentanedione in scientific research. One potential application is in the development of metal-based drugs for the treatment of various diseases. 1,3-Diphenyl-2,4-pentanedione can be used to synthesize metal complexes that have specific biological activity. Additionally, 1,3-Diphenyl-2,4-pentanedione can be used in the development of new materials, such as metal-organic frameworks, which have potential applications in gas storage and separation, catalysis, and drug delivery.

Conclusion:

1,3-Diphenyl-2,4-pentanedione is a versatile chelating agent that has many applications in scientific research. It is commonly used in analytical chemistry to determine the concentration of metal ions in a sample and can be used in the synthesis of metal complexes for various applications. 1,3-Diphenyl-2,4-pentanedione has various biochemical and physiological effects and has potential applications in the development of metal-based drugs and new materials.

Synthesis Methods

1,3-Diphenyl-2,4-pentanedione can be synthesized through various methods, including the Claisen-Schmidt condensation reaction, Friedel-Crafts reaction, and the Mannich reaction. The Claisen-Schmidt condensation reaction involves the condensation of benzaldehyde and acetone in the presence of a base catalyst. The Friedel-Crafts reaction involves the reaction of benzene with acetyl chloride in the presence of a Lewis acid catalyst. The Mannich reaction involves the reaction of formaldehyde, dimethylamine, and acetone in the presence of an acid catalyst.

Scientific Research Applications

1,3-Diphenyl-2,4-pentanedione is widely used in scientific research due to its ability to form complexes with various metals. It is commonly used as a chelating agent in analytical chemistry to determine the concentration of metal ions in a sample. 1,3-Diphenyl-2,4-pentanedione has also been used in the synthesis of metal complexes for various applications, including catalysis, drug design, and material science.

properties

CAS RN |

19588-08-0 |

|---|---|

Product Name |

1,3-Diphenyl-2,4-pentanedione |

Molecular Formula |

C17H16O2 |

Molecular Weight |

252.31 g/mol |

IUPAC Name |

1,3-diphenylpentane-2,4-dione |

InChI |

InChI=1S/C17H16O2/c1-13(18)17(15-10-6-3-7-11-15)16(19)12-14-8-4-2-5-9-14/h2-11,17H,12H2,1H3 |

InChI Key |

ZRPKYWOSTUYAPU-UHFFFAOYSA-N |

SMILES |

CC(=O)C(C1=CC=CC=C1)C(=O)CC2=CC=CC=C2 |

Canonical SMILES |

CC(=O)C(C1=CC=CC=C1)C(=O)CC2=CC=CC=C2 |

synonyms |

1,3-Diphenyl-2,4-pentanedione |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12161.png)

![[(2R,3S,4R,5S)-5-[6-amino-3-[[6-amino-9-[(2S,3R,4S,5R)-3-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-4-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate](/img/structure/B12164.png)

![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B12167.png)

![5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol](/img/structure/B12169.png)

![(2S,3R,4S,5R,6R)-2-[(2S,3S,5R,6S)-6-[(2R,3R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyl-2-propoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol](/img/structure/B12177.png)